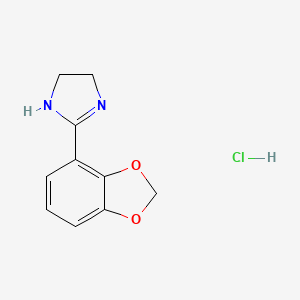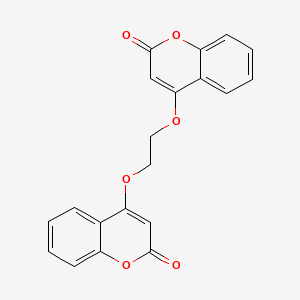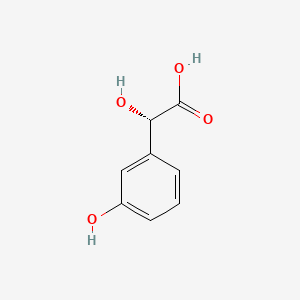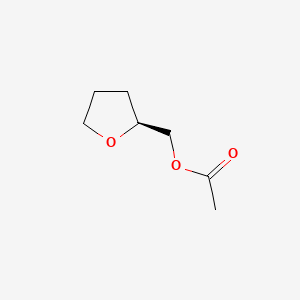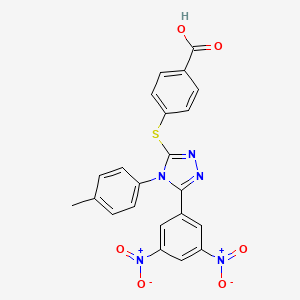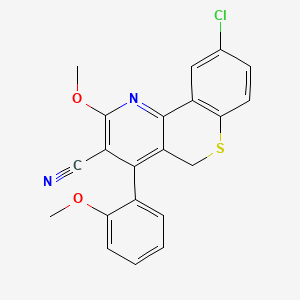
4-Thiazolidinecarboxamide, N,N'-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidine ring and a bis(trifluoroacetate) group. It is known for its stability and reactivity, making it a valuable compound in chemical synthesis and research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) typically involves the reaction of thiazolidinecarboxamide with a dithiodiethane derivative under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, often at elevated temperatures to ensure complete reaction. The bis(trifluoroacetate) group is introduced in the final step through a reaction with trifluoroacetic anhydride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is typically purified through crystallization or chromatography techniques.
化学反応の分析
Types of Reactions
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thiazolidine derivatives.
科学的研究の応用
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modulation of their activity. This interaction is facilitated by the reactive thiazolidine ring and the bis(trifluoroacetate) group, which enhance the compound’s reactivity and specificity.
類似化合物との比較
Similar Compounds
Thiazolidinecarboxamide derivatives: Compounds with similar thiazolidine structures but different substituents.
Dithiodiethane derivatives: Compounds with similar dithiodiethane linkages but different functional groups.
Trifluoroacetate derivatives: Compounds with trifluoroacetate groups but different core structures.
Uniqueness
4-Thiazolidinecarboxamide, N,N’-(dithiodi-2,1-ethanediyl)bis-, (R-(R*,R*))-, bis(trifluoroacetate) is unique due to its combination of a thiazolidine ring, a dithiodiethane linkage, and bis(trifluoroacetate) groups. This unique structure imparts specific reactivity and stability, making it valuable in various scientific and industrial applications.
特性
CAS番号 |
147529-92-8 |
|---|---|
分子式 |
C16H24F6N4O6S4 |
分子量 |
610.6 g/mol |
IUPAC名 |
(4R)-3-[2-[2-[(4R)-4-carbamoyl-1,3-thiazolidin-3-yl]ethyldisulfanyl]ethyl]-1,3-thiazolidine-4-carboxamide;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C12H22N4O2S4.2C2HF3O2/c13-11(17)9-5-19-7-15(9)1-3-21-22-4-2-16-8-20-6-10(16)12(14)18;2*3-2(4,5)1(6)7/h9-10H,1-8H2,(H2,13,17)(H2,14,18);2*(H,6,7)/t9-,10-;;/m0../s1 |
InChIキー |
MNHSBTGIZPIGHA-BZDVOYDHSA-N |
異性体SMILES |
C1[C@H](N(CS1)CCSSCCN2CSC[C@H]2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
正規SMILES |
C1C(N(CS1)CCSSCCN2CSCC2C(=O)N)C(=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


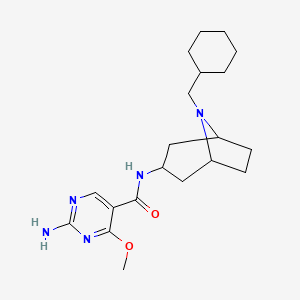

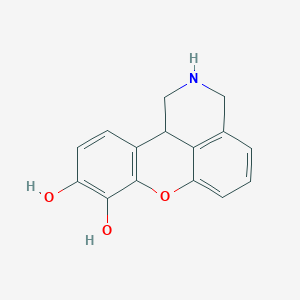

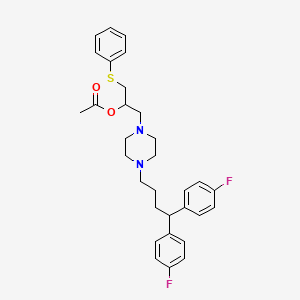
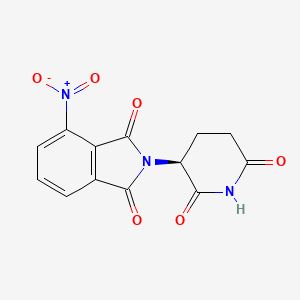
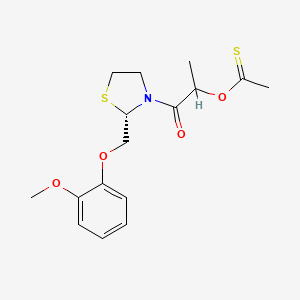
![(E)-but-2-enedioic acid;1-(2-ethoxyethyl)-2-[(4-methylpiperazin-1-yl)methyl]benzimidazole;hydrate](/img/structure/B12756166.png)
